Ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound belonging to the oxadiazole family. Oxadiazoles are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This specific compound features a trifluoromethoxy group attached to a phenyl ring, which is further linked to an oxadiazole ring and an ethyl ester group. The unique structural components of this compound contribute to its potential applications in various scientific fields, including medicinal chemistry and materials science .
The synthesis of Ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate typically involves several steps. A common synthetic route begins with the preparation of 4-(trifluoromethoxy)benzohydrazide as an intermediate. This intermediate is then reacted with ethyl chloroformate in the presence of a base, leading to the formation of the corresponding ethyl carbazate. The final step involves cyclization of the ethyl carbazate using phosphorus oxychloride or similar reagents to yield the target oxadiazole compound .
The reaction conditions are crucial for optimizing yield and purity. Factors such as temperature, solvent choice, and reaction time must be carefully controlled. For instance, reactions may be conducted under reflux conditions or in a microwave-assisted setup to enhance efficiency and reduce reaction times .
The molecular formula for Ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate is CHFNO, with a molecular weight of approximately 302.21 g/mol. The structure features:
The predicted melting point for this compound is approximately 342.5 °C, with a density of about 1.381 g/cm³ .
Ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate can undergo several types of chemical reactions:
The reaction mechanisms often involve the formation of reactive intermediates that can lead to various derivatives depending on the substituents involved in the reaction process.
The mechanism of action for Ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate is primarily associated with its interaction with biological targets such as enzymes or receptors. The trifluoromethoxy group enhances binding affinity due to its hydrophobic nature, while the oxadiazole ring can form hydrogen bonds with target molecules. These interactions contribute to the compound's bioactivity and potential therapeutic applications .
The compound exhibits characteristics typical of oxadiazoles, including stability under various conditions and reactivity towards nucleophiles and electrophiles due to the presence of functional groups like esters and aromatic systems .
Ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate has several scientific applications:
The journey of 1,2,4-oxadiazoles in drug discovery began in 1884 with their initial synthesis by Tiemann and Krüger, who classified these structures as "furo[ab1]diazoles" [5] [8]. However, significant pharmacological interest emerged only in the mid-20th century. The 1960s marked a pivotal milestone with the approval of oxolamine, the first 1,2,4-oxadiazole-containing drug, utilized as a cough suppressant due to its bronchodilatory properties [5] [8]. This breakthrough validated the scaffold’s biological relevance and spurred extensive research. By the 21st century, six FDA-approved drugs incorporating this core had been commercialized, including the antiviral pleconaril and the muscular dystrophy therapeutic ataluren [5] [8]. The resurgence in interest over the past two decades—evidenced by a doubling of scientific publications—reflects recognition of the scaffold’s versatility in targeting diverse pathologies such as multidrug-resistant tuberculosis (MDR-TB), cancer, and central nervous system disorders [2] [5] [8].
Table 1: Approved Drugs Containing 1,2,4-Oxadiazole Scaffolds
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Oxolamine | Cough suppressant | 3,5-Disubstituted oxadiazole |
Pleconaril | Antiviral (enterovirus) | Trifluoromethyl-phenyl substitution |
Ataluren | Duchenne muscular dystrophy | Nitrobenzoxadiazole core |
Fasiplon | Anxiolytic | Imidazo-oxadiazole hybrid |
The compound ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate (CAS: 1258269-03-2, MW: 302.21 g/mol, Formula: C₁₂H₉F₃N₂O₄) exemplifies strategic substituent engineering [1] [4] [7]. The trifluoromethoxy group (-OCF₃) at the para-position of the C₃-phenyl ring profoundly influences physicochemical behavior:
The ethyl carboxylate at C₅ serves dual roles:
Table 2: Physicochemical Properties of Ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate
Property | Value | Method |
---|---|---|
Molecular Weight | 302.21 g/mol | Calculated |
Boiling Point | 342.5 ± 52.0 °C | Predicted |
Density | 1.381 ± 0.06 g/cm³ | Predicted |
pKa | -4.34 ± 0.42 | Predicted |
Storage Temperature | Refrigerator | Experimental |
1,2,4-Oxadiazoles function as privileged bioisosteres for ester and amide functionalities, addressing inherent limitations of these groups while preserving their spatial and electronic profiles [2] [5] [8]. This equivalence is central to the design of ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate and analogs:
Recent studies confirm that oxadiazole bioisosteres maintain pharmacophore geometry while improving bioavailability. For example, in orexin receptor antagonists, oxadiazole replacements of esters increased oral absorption by >50% without compromising target engagement [5] [8]. Computational models further validate that the oxadiazole’s isosteric similarity to esters/amides permits "scaffold hopping" in lead optimization [2] [5].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0